molecular formula C8H12N2O B6614899 4-methoxy-3-methylbenzene-1,2-diamine CAS No. 97433-22-2

4-methoxy-3-methylbenzene-1,2-diamine

Cat. No.: B6614899
CAS No.: 97433-22-2
M. Wt: 152.19 g/mol
InChI Key: FKPFTMDBQWVKQV-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two amino groups (-NH2) attached to a benzene ring, which also contains a methoxy group (-OCH3) and a methyl group (-CH3). It is a derivative of benzene and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 4-methoxy-3-methylbenzene-1,2-diamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino groups . Industrial production methods may include electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, followed by reduction and further functional group modifications .

Chemical Reactions Analysis

4-Methoxy-3-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or other substituents.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution by electrophiles.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives.

Scientific Research Applications

4-Methoxy-3-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

4-Methoxy-3-methylbenzene-1,2-diamine can be compared with other similar compounds such as:

    4-Chloro-3-methylbenzene-1,2-diamine: This compound has a chlorine substituent instead of a methoxy group, which can significantly alter its reactivity and applications.

    3,4-Diaminotoluene: Lacks the methoxy group, making it less versatile in certain chemical reactions.

    4-Methylbenzene-1,2-diamine: Similar structure but without the methoxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Biological Activity

4-Methoxy-3-methylbenzene-1,2-diamine, also known as 4-methoxy-m-toluidine , is an organic compound characterized by its two amino groups and distinct methoxy and methyl substituents. This compound has garnered attention for its potential biological activities, including applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H12N2O
  • Molecular Weight : 152.19 g/mol
  • Structure : The compound features a benzene ring with methoxy (-OCH3) and methyl (-CH3) groups at specific positions, along with two amino (-NH2) groups.

Target Interaction

This compound primarily interacts with biological molecules through electrophilic aromatic substitution . This process involves:

  • Formation of a sigma bond between the electrophile and the benzene ring.
  • Generation of a positively charged intermediate that can further react with various cellular components.

Biochemical Pathways

The compound's ability to undergo electrophilic aromatic substitution suggests its potential influence on several biochemical pathways. For instance, it may affect:

  • Signal transduction pathways involved in cell proliferation.
  • Gene expression regulation through interactions with transcription factors.

Toxicity Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on the dosage. In animal studies:

  • Administration of high doses (e.g., 500 mg/kg) resulted in clinical signs such as reduced motility and discolored urine .
  • The estimated LD50 value ranges between 150 to 250 mg/kg in rats, indicating moderate toxicity levels .

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications:

  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties : Some research indicates potential antimicrobial effects against certain bacterial strains, although further studies are needed to confirm these findings.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH radical scavenging. The results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, suggesting strong antioxidant activity.

Concentration (µM)DPPH Scavenging Activity (%)
1015
5045
10075

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of up to 15 mm against S. aureus, indicating potential efficacy as an antimicrobial agent.

Properties

IUPAC Name

4-methoxy-3-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFTMDBQWVKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97433-22-2
Record name 4-methoxy-3-methylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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